molecular formula C21H27NO3 B15197555 Diethylaminoethyl diphenylhydroxypropionate CAS No. 71205-89-5

Diethylaminoethyl diphenylhydroxypropionate

Cat. No.: B15197555
CAS No.: 71205-89-5
M. Wt: 341.4 g/mol
InChI Key: RKYKPUKUJOQKEX-UHFFFAOYSA-N
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Description

Diethylaminoethyl diphenylhydroxypropionate is a chemical compound known for its diverse applications in various fields, including medicine and industry. It is a derivative of diphenylhydroxypropionic acid, where the hydroxyl group is esterified with diethylaminoethyl. This compound is recognized for its pharmacological properties, particularly as a topical anesthetic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethylaminoethyl diphenylhydroxypropionate typically involves the esterification of 3,3-diphenyl-3-hydroxypropionic acid with diethylaminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: Diethylaminoethyl diphenylhydroxypropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethylaminoethyl diphenylhydroxypropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethylaminoethyl diphenylhydroxypropionate involves its interaction with cellular membranes, leading to the inhibition of nerve signal transmission. This is primarily due to its ability to block sodium channels, thereby preventing the propagation of action potentials. The compound’s molecular targets include voltage-gated sodium channels, which are crucial for nerve impulse conduction .

Comparison with Similar Compounds

Uniqueness: Diethylaminoethyl diphenylhydroxypropionate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike lidocaine and procaine, it has a diphenylhydroxypropionate backbone, which may contribute to its unique interaction with biological membranes and its specific anesthetic effects .

Properties

CAS No.

71205-89-5

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate

InChI

InChI=1S/C21H27NO3/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,24H,3-4,15-17H2,1-2H3

InChI Key

RKYKPUKUJOQKEX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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